4-Cyclopropylisoquinoline-2-oxide
Description
4-Cyclopropylisoquinoline-2-oxide is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a cyclopropyl group at the 4-position and an oxide group at the 2-position. The cyclopropyl moiety introduces unique steric and electronic effects due to its strained three-membered ring, which may enhance metabolic stability or modulate receptor binding compared to unsubstituted analogs.
Properties
CAS No. |
1409964-43-7 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-cyclopropyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C12H11NO/c14-13-7-10-3-1-2-4-11(10)12(8-13)9-5-6-9/h1-4,7-9H,5-6H2 |
InChI Key |
SFMSQNSZJJEJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C[N+](=CC3=CC=CC=C32)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A: 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (CAS: 1237745-88-8) This quinoline derivative shares the cyclopropyl-thiazole substituent but differs in core structure (quinoline vs. isoquinoline-2-oxide). Key distinctions include:
- Core Backbone: Quinoline lacks the fused benzene ring at the 1-position present in isoquinoline, altering aromatic π-system interactions .
- Substituents: Compound A includes chloro, methoxy, and methyl groups, which enhance lipophilicity and steric bulk compared to the oxide group in 4-Cyclopropylisoquinoline-2-oxide.
- Molecular Weight: Compound A has a higher molecular weight (330.83 g/mol vs. ~213.2 g/mol for this compound), which may impact pharmacokinetic properties like membrane permeability.
Compound B: 4-Cyclopropylisoquinoline This analog lacks the 2-oxide group, making it less polar. The absence of the oxide reduces hydrogen-bonding capacity, likely decreasing solubility in aqueous media compared to the oxide derivative.
Compound C: 2-Oxide-substituted Isoquinolines (e.g., 1-Methylisoquinoline-2-oxide) Such compounds highlight the role of the oxide group in enhancing reactivity toward electrophilic substitution and modulating electronic effects on the aromatic system.
Physicochemical Properties
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